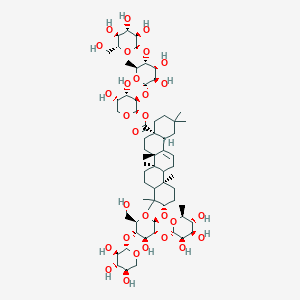

Helianthoside 1

Description

Helianthoside 1 is a triterpenoid asterosaponin first isolated from the starfish Heliaster helianthus . This compound has garnered interest due to its structural novelty and implications for understanding structure-activity relationships (SAR) in saponins, particularly in cytotoxicity and adjuvant functions.

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O29/c1-25-36(69)40(73)44(77)53(84-25)92-51-47(80)49(90-52-43(76)37(70)29(67)23-82-52)32(22-66)87-57(51)88-35-13-14-61(7)33(60(35,5)6)12-15-63(9)34(61)11-10-27-28-20-59(3,4)16-18-64(28,19-17-62(27,63)8)58(81)93-56-50(38(71)30(68)24-83-56)91-54-46(79)42(75)48(26(2)85-54)89-55-45(78)41(74)39(72)31(21-65)86-55/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41-,42+,43+,44+,45+,46+,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLBXTNYZCUPNV-LMPGLMATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)CO)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347734 | |

| Record name | Helianthoside 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139051-63-1 | |

| Record name | Helianthoside 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Helianthoside 1 involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpene backbone. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, followed by purification processes. The extraction involves using solvents to isolate the compound from plant materials, and purification is done using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Helianthoside 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triterpene backbone.

Substitution: Substitution reactions can occur at specific positions on the sugar moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require specific catalysts and solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Helianthoside 1 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of Helianthoside 1 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Structural Insights :

- The C3-sulphated xylopyranose in this compound contrasts with the branched sugar chains in Helianthoside 2 and saponinum album, suggesting divergent interactions with cellular receptors.

- The formyl group at C4 in Helianthoside 2 and hydroxyl group at C23 in saponinum album may influence hydrogen bonding and membrane permeability .

Functional Comparison and Cytotoxicity Enhancement

Cytotoxicity of Saponins Alone

At 1.5 µg mL⁻¹, this compound and 2 exhibited minimal cytotoxicity, allowing 90% cell survival in HER14 and NIH-3T3 cells. In contrast, quillaja saponin and saponinum album showed moderate cytotoxicity at similar concentrations .

Enhancement of Chimeric Toxin Activity

When combined with a saporin-epidermal growth factor chimeric toxin, the enhancement factors (EF) of cytotoxicity differed markedly:

Key Findings :

- Sugar Chain Complexity : Quillaja saponin and saponinum album, with branched glycosylation, showed significantly higher EF than this compound/2, suggesting that sugar chain complexity enhances toxin internalization .

Discussion: Structural Determinants of Bioactivity

Role of the Sulphate Group

The C3-sulphate in this compound may reduce membrane penetration due to increased hydrophilicity, explaining its low EF . In contrast, lipophilic groups (e.g., formyl in Helianthoside 2) may improve membrane interaction .

Aglycone vs. Glycosylation Effects

While the triterpenoid aglycone is essential for bioactivity, glycosylation patterns dominate functional outcomes. For example:

- Branched Chains (saponinum album): Enable receptor targeting.

- Linear Chains (this compound): Limit cellular uptake efficiency.

Controversies and Knowledge Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.